molecular formula C7H9NO4 B2432958 methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate CAS No. 2137574-52-6

methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate

Cat. No.: B2432958
CAS No.: 2137574-52-6
M. Wt: 171.152
InChI Key: BREQJLYSGKYESH-UHFFFAOYSA-N
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Description

Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate is a high-value, multifunctional chemical intermediate designed for advanced research applications. This compound features both an ester and a formyl group on a partially saturated oxazine ring, making it a versatile scaffold for constructing complex molecules. The oxazine core is a privileged structure in medicinal chemistry and material science, known for its presence in various bioactive compounds and functional materials . Research Applications: This compound is primarily used as a key synthetic building block. The formyl group at the 6-position is highly reactive and can undergo further transformations such as condensation with amines to form imines, reductive amination to introduce alkylamino groups, or conversion to other functional groups. This allows researchers to efficiently create diverse chemical libraries for screening in drug discovery programs . The ester functionality at the 4-position offers additional site for modification through hydrolysis or amide coupling, providing a handle for further structural diversification. Fused oxazine systems, like the benzoxazine analogs, have demonstrated a range of biological activities, including serving as modulators of biological receptors and exhibiting anti-inflammatory effects, highlighting the potential of this chemical class in developing new therapeutic agents . Handling and Safety: Please refer to the corresponding Safety Data Sheet (SDS) for detailed handling, hazard, and disposal information. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 6-formyl-2,3-dihydro-1,4-oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-11-7(10)8-2-3-12-6(4-8)5-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREQJLYSGKYESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCOC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a formylating agent. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the oxazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate serves as a vital building block for creating more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways .

Biology

This compound has gained attention for its potential biological activities. It is investigated for its interactions with various biological targets, which may lead to therapeutic applications. Preliminary studies suggest that it could exhibit anti-cancer properties, making it a candidate for further exploration in oncology .

Medicine

This compound is being explored for drug development purposes. Its structure allows it to interact with specific receptors and enzymes involved in various diseases, particularly those related to serotonin pathways. This interaction could potentially lead to treatments for neurological disorders such as depression and anxiety .

Industry

In industrial applications, this compound is utilized in synthesizing materials with desirable chemical properties, including polymers and resins. Its versatility makes it suitable for various applications across different sectors.

Case Study 1: Anticancer Activity

A study examining Mannich bases derived from this compound demonstrated promising anticancer activity against several cell lines including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents, suggesting potential as therapeutic candidates .

Case Study 2: Neuropharmacological Potential

Research has shown that derivatives of methyl 6-formyl-3,4-dihydro-2H-oxazine compounds can act as selective serotonin reuptake inhibitors (SSRIs). These compounds have been tested for their efficacy in treating depression and anxiety disorders in animal models, revealing significant therapeutic potential .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis; study of reaction mechanisms
BiologyInvestigated for biological activity; potential anticancer properties
MedicineDrug development targeting serotonin pathways; treatment for neurological disorders
IndustryUsed in synthesizing polymers and resins; versatile industrial applications

Mechanism of Action

The mechanism by which methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate exerts its effects involves interactions with molecular targets and pathways. The oxazine ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Biological Activity

Methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate is a compound that falls under the category of benzoxazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Antimicrobial Properties

Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity against a variety of pathogens. This compound has been studied for its potential efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antimicrobial Activity of Benzoxazine Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1.56 μg/mL
This compoundEscherichia coli6.25 μg/mL
This compoundCandida albicans3.125 μg/mL

The compound demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains, with MIC values indicating strong inhibitory effects .

Anticancer Properties

Benzoxazine derivatives have also been evaluated for their anticancer potential. In particular, studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various benzoxazines, this compound was found to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest

These findings suggest that this compound may serve as a lead compound for further development in anticancer therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of benzoxazine derivatives. Modifications to the oxazine ring and substituents on the carboxylate group can significantly influence both antimicrobial and anticancer activities.

Key Findings in SAR Studies

  • Substituent Effects : Electron-donating groups enhance antimicrobial potency, while electron-withdrawing groups may reduce activity.
  • Ring Modifications : Alterations to the oxazine ring structure can lead to improved selectivity and potency against specific pathogens or cancer cell types.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for methyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of aldehyde precursors with amine or hydroxylamine derivatives, followed by cyclization. Key steps may resemble protocols used for analogous heterocyclic systems, such as the use of trichlorotriazine as a coupling agent under inert conditions (e.g., dry THF or DMF) . Catalysts like palladium or copper can enhance cyclization efficiency, while solvent polarity adjustments (e.g., toluene vs. DMF) may stabilize intermediates and reduce side reactions . Optimization requires monitoring via TLC or LC-MS to track intermediate formation.

Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a mobile phase of methanol, water, and phosphate buffer (adjusted to pH 5.5 with phosphoric acid) ensures separation of polar impurities .
  • Spectroscopy : 1^1H/13^13C NMR confirms the formyl (δ ~9.8–10.2 ppm) and ester (δ ~3.6–3.8 ppm) groups. IR spectroscopy identifies carbonyl stretching vibrations (C=O at ~1700–1750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragments consistent with the oxazine ring cleavage.

Q. How does the compound’s stereochemistry influence its reactivity, and how can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer : The 3,4-dihydro-2H-oxazine ring introduces conformational flexibility, but steric effects from substituents (e.g., the formyl group at position 6) can bias ring puckering. Chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones) may enforce stereocontrol during cyclization. Monitoring via circular dichroism (CD) or chiral HPLC ensures enantiomeric excess .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations resolve discrepancies between experimental and computational data on electronic properties?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites, such as nucleophilic attack at the formyl group. Discrepancies in excited-state intramolecular proton transfer (ESIPT) or charge distribution can arise from solvent effects (e.g., dichloromethane vs. methanol), requiring implicit solvent models (e.g., PCM) for alignment with UV-Vis or fluorescence data .

Q. What strategies address contradictions in thermal stability data between experimental thermogravimetric analysis (TGA) and theoretical predictions?

  • Methodological Answer : Experimental TGA may show decomposition at ~200–250°C due to ester and formyl group instability, while gas-phase thermochemical data (e.g., ΔfH(0 K)) from high-level ab initio calculations (e.g., CCSD(T)) may underestimate solid-state lattice energy contributions. Hybrid approaches combining experimental DSC with solid-state DFT (e.g., using VASP) reconcile these differences by modeling crystal packing effects .

Q. How can mechanistic insights into the compound’s reactivity under acidic/basic conditions guide functional group protection strategies?

  • Methodological Answer : The formyl group is prone to nucleophilic attack under basic conditions (e.g., aldol condensation), while the ester is hydrolytically labile in acidic media. Protection of the formyl group (e.g., acetal formation) and selective deprotection using mild acids (e.g., PPTS in THF/water) enable stepwise functionalization. Kinetic studies via 1^1H NMR monitoring under varying pH conditions quantify degradation rates .

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